PZ-2891

Description

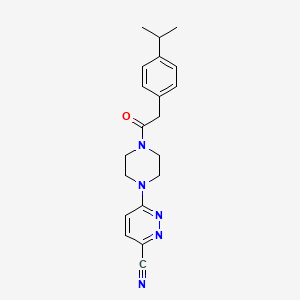

Structure

3D Structure

Properties

IUPAC Name |

6-[4-[2-(4-propan-2-ylphenyl)acetyl]piperazin-1-yl]pyridazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-15(2)17-5-3-16(4-6-17)13-20(26)25-11-9-24(10-12-25)19-8-7-18(14-21)22-23-19/h3-8,15H,9-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWDVWIZDPGCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Allosteric Modulator PZ-2891: A Deep Dive into its Mechanism of Action for the Treatment of Pantothenate Kinase-Associated Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of PZ-2891, a promising small molecule activator of pantothenate kinases for the treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN). PKAN is a rare, debilitating neurodegenerative disorder caused by mutations in the PANK2 gene, leading to a deficiency in Coenzyme A (CoA), a critical cofactor in cellular metabolism.[1][2] this compound represents a novel therapeutic strategy aimed at restoring CoA homeostasis in the brain.

Core Mechanism of Action: Allosteric Activation of Pantothenate Kinases

This compound is a brain-penetrant, orally bioavailable small molecule that functions as an allosteric modulator of pantothenate kinases (PANKs), the rate-limiting enzymes in the CoA biosynthetic pathway.[1][2] In PKAN, the deficiency of the mitochondrial PANK2 isoform leads to reduced CoA levels. This compound compensates for this deficiency by activating the other PANK isoforms, primarily the ubiquitously expressed PANK3.[1]

The mechanism of action of this compound is unique. It acts as an orthosteric inhibitor at high concentrations by occupying the pantothenate binding pocket. However, at lower, sub-saturating concentrations, it functions as an allosteric activator. It achieves this by binding to one protomer of the PANK dimer, which in turn locks the other protomer in a catalytically active conformation. This conformation is resistant to the normal feedback inhibition by acetyl-CoA. By overcoming this feedback inhibition, this compound leads to a sustained increase in the synthesis of CoA.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on PANK enzymes.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Inhibition of Pantothenate Kinase Isoforms by this compound

| Isoform | Species | IC50 (nM) |

| PANK1β | Human | 40.2 |

| PANK2 | Human | 0.7 |

| PANK3 | Human | 1.3 |

| PanK1β | Mouse | 48.7 ± 5.1 |

| PanK2 | Mouse | 1.0 ± 0.1 |

| PanK3 | Mouse | 1.9 ± 0.2 |

| Data from Sharma et al., 2018. |

Table 2: Dose-Dependent Effect of this compound on Coenzyme A Levels in Mouse Tissues

| Treatment Group | Liver CoA (nmol/g) | Brain CoA (nmol/g) |

| Vehicle Control | ~25 | ~5 |

| This compound (low dose) | ↑ | ↑ |

| This compound (high dose) | ↑↑ | ↑↑ |

| Qualitative representation of dose-dependent increases observed in Sharma et al., 2018. Higher doses were required to achieve maximal CoA elevation in the brain compared to the liver. |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Brain CoA Deficiency

| Outcome Measure | Untreated Mice | This compound Treated Mice |

| Median Survival | 52 days | 150 days |

| Body Weight | Progressive Loss | Immediate Gain |

| Locomotor Activity | Severely Impaired | Significantly Improved |

| Data from a conditional knockout mouse model with brain-specific CoA deficiency. |

Detailed Experimental Protocols

Pantothenate Kinase Activity Assay

This protocol is based on the methods described in the primary literature for determining the inhibitory activity of compounds against PANK isoforms.

Objective: To measure the enzymatic activity of PANK in the presence of varying concentrations of this compound to determine the IC50 value.

Materials:

-

Purified recombinant human or mouse PANK isoforms (PANK1β, PANK2, PANK3)

-

[³H]Pantothenate (radiolabeled substrate)

-

ATP (co-substrate)

-

Magnesium Chloride (MgCl₂)

-

HEPES buffer (pH 7.4)

-

This compound dissolved in DMSO

-

Scintillation fluid and vials

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, ATP, MgCl₂, and the PANK enzyme in a 96-well plate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Initiate the enzymatic reaction by adding [³H]pantothenate.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., formic acid).

-

Transfer the reaction mixture to a filter plate that captures the radiolabeled product (4'-phosphopantothenate).

-

Wash the filter plate to remove unincorporated [³H]pantothenate.

-

Add scintillation fluid to the wells and measure the radioactivity using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Total Coenzyme A in Tissues

This protocol outlines a common method for quantifying total CoA levels in biological samples.

Objective: To determine the total CoA concentration in tissue samples from animals treated with this compound.

Materials:

-

Tissue samples (e.g., liver, brain)

-

Trichloroacetic acid (TCA) for protein precipitation and extraction

-

Dithiothreitol (DTT) to reduce CoA disulfides

-

Alkaline phosphatase to hydrolyze acyl-CoAs to free CoA

-

Reagents for enzymatic cycling assay (e.g., phosphotransacetylase, citrate synthase, DTNB [Ellman's reagent])

-

Spectrophotometer or plate reader

Procedure:

-

Homogenize the frozen tissue sample in cold TCA.

-

Centrifuge the homogenate to pellet the precipitated proteins.

-

Neutralize the supernatant containing the CoA extract.

-

Treat the extract with DTT and alkaline phosphatase to convert all CoA species to free CoA.

-

Perform an enzymatic cycling assay: a. In the presence of acetyl-phosphate, phosphotransacetylase converts CoA to acetyl-CoA. b. Citrate synthase then uses acetyl-CoA and oxaloacetate to produce citrate and regenerate free CoA. c. This cycling reaction leads to the continuous reduction of DTNB, which can be measured spectrophotometrically at 412 nm.

-

The rate of DTNB reduction is proportional to the amount of CoA in the sample.

-

Quantify the CoA concentration by comparing the reaction rate to a standard curve generated with known concentrations of CoA.

Experimental Workflow for In Vivo Efficacy Studies

Caption: Workflow for in vivo studies of this compound.

Conclusion and Future Directions

This compound has demonstrated a clear and compelling mechanism of action in preclinical models of PKAN. By allosterically activating PANK isoforms and overcoming feedback inhibition, it effectively increases CoA levels in the brain, leading to significant improvements in disease-related phenotypes in a mouse model. The quantitative data from in vitro and in vivo studies provide a strong rationale for the continued development of PANK activators as a therapeutic strategy for PKAN. Further research and clinical trials are necessary to translate these promising preclinical findings into a viable treatment for patients. While this compound itself may be a tool compound, the principles of its mechanism have paved the way for the development of optimized clinical candidates.

References

The Allosteric Architecture of PZ-2891 Binding to Pantothenate Kinase 3

An In-depth Technical Guide on the Binding Site and Mechanism of a Novel PANK3 Modulator

Introduction

PZ-2891 is a novel, orally bioavailable, and brain-penetrant small molecule that modulates the activity of pantothenate kinase (PANK), the rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA). Mutations in PANK2, a PANK isoform, lead to Pantothenate Kinase-Associated Neurodegeneration (PKAN), a debilitating neurological disorder. This compound has emerged as a promising therapeutic candidate by activating other PANK isoforms, including PANK3, to compensate for PANK2 deficiency.[1][2] This technical guide provides a comprehensive analysis of the binding site of this compound on PANK3, detailing the molecular interactions, quantitative binding affinities, and the experimental protocols used for their determination.

The Binding Site of this compound on PANK3

This compound exhibits a unique binding mode to PANK3, acting as both an orthosteric inhibitor and an allosteric activator.[3] This dual functionality is attributed to its binding site, which is located at the dimer interface of the PANK3 homodimer, occupying the pantothenate binding pocket of one protomer and extending to interact with the adjacent protomer.[3][4] This interaction stabilizes the active conformation of the enzyme.

Crystallographic data from the PANK3•AMPPNP•Mg²⁺•this compound complex (PDB ID: 6B3V) reveals the precise molecular interactions that govern the binding of this compound. The isopropyl moiety of this compound inserts into a hydrophobic pocket within the pantothenate binding site. Key hydrogen bonds are formed between the carbonyl group of this compound and the catalytic residue Arg193 of one PANK3 protomer. The pyridazine ring of this compound extends into the dimer interface, forming a hydrogen bond with Arg292 of the adjacent protomer (Arg292') and engaging in a π-π stacking interaction with Trp327'.

Quantitative Binding Data

The binding affinity of this compound for PANK3 has been quantified using various biochemical and biophysical assays. The data consistently demonstrate a high-affinity interaction in the nanomolar range.

| Parameter | Value | Method | Species | Conditions | Reference |

| IC₅₀ | 1.3 ± 0.2 nM | Radiochemical Enzyme Inhibition Assay | Human | - | |

| K | 0.203 nM | Surface Plasmon Resonance (SPR) | Human | In the presence of 1 mM ATP•Mg²⁺ | |

| kₐ (association rate) | 2.37 x 10⁶ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | Human | In the presence of 1 mM ATP•Mg²⁺ | |

| k (dissociation rate) | 4.82 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance (SPR) | Human | In the presence of 1 mM ATP•Mg²⁺ | |

| Residence Time (1/k) | 34 min | Surface Plasmon Resonance (SPR) | Human | In the presence of 1 mM ATP•Mg²⁺ |

Experimental Protocols

Radiochemical Enzyme Inhibition Assay

The inhibitory activity of this compound on PANK3 is determined using a radiochemical assay that measures the phosphorylation of pantothenate.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2.5 mM ATP, 33 µM [¹⁴C]pantothenate, and purified recombinant PANK3 enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound dissolved in DMSO to the reaction mixture. An equivalent volume of DMSO is used as a control.

-

Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

-

Quenching: Stop the reaction by adding 10% (w/v) trichloroacetic acid.

-

Separation: Separate the product, [¹⁴C]phosphopantothenate, from the unreacted [¹⁴C]pantothenate using a suitable method, such as thin-layer chromatography.

-

Quantification: Quantify the amount of [¹⁴C]phosphopantothenate produced using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to the Morrison equation.

Surface Plasmon Resonance (SPR)

The kinetics of this compound binding to PANK3 are analyzed using Surface Plasmon Resonance (SPR) technology.

Protocol:

-

Chip Preparation: Covalently immobilize purified recombinant PANK3 onto a CM5 sensor chip using standard amine coupling chemistry.

-

Running Buffer: Use a running buffer of 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% (v/v) P20 surfactant, and 1 mM ATP•Mg²⁺.

-

Analyte Injection: Inject serial dilutions of this compound in running buffer over the sensor chip surface at a constant flow rate.

-

Data Collection: Monitor the change in the SPR signal (response units) over time to measure the association and dissociation of this compound.

-

Regeneration: After each injection, regenerate the sensor surface with a short pulse of a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.

-

Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the association rate constant (kₐ), dissociation rate constant (k), and the equilibrium dissociation constant (K).

Signaling Pathway and Mechanism of Action

PANK3 is a key enzyme in the Coenzyme A (CoA) biosynthetic pathway. This pathway is subject to feedback inhibition by acetyl-CoA, which binds to PANK3 and stabilizes an inactive conformation.

Caption: Coenzyme A biosynthesis pathway and its regulation.

This compound modulates this pathway through a unique allosteric mechanism. By binding across the dimer interface, this compound locks one protomer in an inactive state while simultaneously stabilizing the adjacent protomer in a catalytically active conformation that is resistant to feedback inhibition by acetyl-CoA.

Caption: Allosteric activation mechanism of this compound on PANK3.

Conclusion

The binding of this compound to PANK3 is a highly specific and potent interaction that occurs at the dimer interface, encompassing the pantothenate binding site. This unique binding mode underpins its dual action as an orthosteric inhibitor and an allosteric activator, ultimately leading to an increase in Coenzyme A biosynthesis by rendering the enzyme resistant to feedback inhibition. The detailed understanding of this binding site and mechanism of action provides a solid foundation for the further development of this compound and other PANK modulators as potential therapeutics for PKAN and other related disorders.

References

PZ-2891: An Allosteric Modulator of Pantothenate Kinase for the Treatment of PKAN

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of PZ-2891, a novel allosteric modulator of pantothenate kinase (PANK), with a focus on its mechanism of action, experimental characterization, and potential as a therapeutic agent for Pantothenate Kinase-Associated Neurodegeneration (PKAN).

Introduction

Pantothenate kinase (PANK) is the essential regulatory enzyme in the coenzyme A (CoA) biosynthetic pathway.[1][2] Inactivating mutations in the PANK2 gene lead to PKAN, a debilitating neurodegenerative disorder characterized by iron accumulation in the brain.[1][3] this compound is an orally bioavailable and brain-penetrant small molecule that acts as a dual modulator of PANK activity.[1] It functions as an orthosteric inhibitor at high concentrations and, more importantly, as an allosteric activator at lower, sub-saturating concentrations. This unique mechanism allows this compound to overcome the feedback inhibition of PANK by acetyl-CoA, thereby increasing cellular CoA levels.

Mechanism of Action

This compound exerts its therapeutic effect through a novel allosteric mechanism. It binds to the pantothenate pocket of the PANK enzyme and engages the dimer interface. This binding event stabilizes a PANK•ATP•Mg²⁺•this compound complex, which locks the opposite protomer in a catalytically active conformation. This conformation is refractory to the potent feedback inhibition by acetyl-CoA, the primary mechanism that downregulates CoA biosynthesis. By preventing this feedback inhibition, this compound effectively "turns on" the kinase, leading to a sustained increase in CoA production.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| PANK Isoform | IC50 (nM) |

| Human | |

| hPANK1β | 40.2 |

| hPANK2 | 0.7 |

| hPANK3 | 1.3 |

| Mouse | |

| mPANK1β | 48.7 ± 5.1 |

| mPANK2 | 1.0 ± 0.1 |

| mPANK3 | 1.9 ± 0.2 |

| ** |

Table 2: Effect of this compound on Cellular and Tissue CoA Levels

| System | Treatment | Outcome |

| Human C3A cells | Increasing concentrations of this compound (up to 10 µM) | Progressive increase in intracellular CoA |

| HEK293T cells overexpressing PANK3 | 10 µM this compound for 24h | Large increase in intracellular CoA |

| HEK293T cells with inactive PANK3 | 10 µM this compound for 24h | No stimulated CoA synthesis |

| Mouse Liver | 30 mg/kg this compound | 50% increase in total CoA |

| Mouse Liver | 30 mg/kg this compound + pantothenate | 100% increase in total CoA |

| ** |

Table 3: In Vivo Efficacy of this compound in a PKAN Mouse Model

| Parameter | Observation in Untreated PKAN Mice | Observation in this compound Treated PKAN Mice |

| Body Weight | Weight loss | Weight gain |

| Locomotor Activity | Severely impaired | Significantly increased locomotor activity |

| Lifespan | Early death | Increased lifespan |

| ** |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

PANK Inhibition Assay (IC50 Determination)

This protocol is based on the radiochemical kinase assay described in the primary literature.

Objective: To determine the concentration of this compound that inhibits 50% of the PANK enzyme activity.

Materials:

-

Purified, His-tagged human or mouse PANK isoforms (PANK1β, PANK2, PANK3)

-

[¹⁴C]pantothenate

-

ATP

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, DTT)

-

This compound stock solution in DMSO

-

Scintillation fluid and vials

-

Microplate

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ATP, and the respective PANK isoform.

-

Serially dilute this compound in DMSO and add to the reaction mixture. Include a DMSO-only control.

-

Initiate the reaction by adding [¹⁴C]pantothenate.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding formic acid).

-

Spot an aliquot of the reaction mixture onto a filter paper and wash to remove unreacted [¹⁴C]pantothenate.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable equation (e.g., the Morrison equation) to determine the IC50 value.

Cellular CoA Level Measurement

This protocol is a generalized procedure based on methods described for measuring CoA levels in cultured cells.

Objective: To quantify the change in intracellular CoA levels following treatment with this compound.

Materials:

-

Cultured cells (e.g., C3A, HEK293T)

-

This compound stock solution in DMSO

-

Cell culture medium

-

[³H]pantothenate (for radiolabeling method)

-

Extraction buffer (e.g., perchloric acid or methanol-based)

-

LC/MS/MS system or TLC plates and phosphorimager

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

For radiolabeling, add [³H]pantothenate to the medium during the treatment period.

-

Harvest the cells and wash with PBS.

-

Extract the intracellular metabolites using the chosen extraction buffer.

-

Analyze the CoA levels in the extracts.

-

Radiolabeling Method: Separate the radiolabeled metabolites (including CoA) by thin-layer chromatography (TLC) and quantify the amount of [³H]CoA using a phosphorimager.

-

LC/MS/MS Method: Use a validated liquid chromatography-tandem mass spectrometry method to directly quantify the amount of CoA in the cell extracts.

-

-

Normalize the CoA levels to the total protein concentration or cell number.

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism and the experimental workflow for its characterization.

References

The Discovery and Synthesis of PZ-2891: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PZ-2891 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a modulator of Pantothenate Kinase (PANK). It has emerged as a promising therapeutic candidate for Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare and debilitating neurological disorder. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for key assays and a comprehensive summary of its pharmacological properties are presented to facilitate further research and development in this area.

Introduction

Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a genetic disorder caused by mutations in the PANK2 gene, which encodes for the enzyme Pantothenate Kinase 2. This enzyme plays a crucial role in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways.[1] A deficiency in PANK2 activity leads to reduced CoA levels, resulting in neurodegeneration, iron accumulation in the brain, and severe motor impairments.[1]

Historically, therapeutic strategies for PKAN have focused on bypassing the defective PANK2 enzyme, but these approaches have been largely unsuccessful due to the inability of the therapeutic agents to cross the blood-brain barrier.[1] this compound represents a paradigm shift, as it is designed to activate the alternative PANK isoforms, PANK1 and PANK3, thereby compensating for the dysfunctional PANK2 and restoring CoA homeostasis in the brain.[1]

Discovery of this compound

This compound was identified through a high-throughput screening of a chemical library, followed by a meticulous process of chemical optimization.[2] The development strategy focused on identifying a compound with the ability to allosterically modulate PANK activity and possess physicochemical properties suitable for penetrating the blood-brain barrier.

Synthesis of this compound

This compound, chemically named 6-(4-(2-(4-isopropylphenyl)acetyl)piperazin-1-yl)pyridazine-3-carbonitrile, can be synthesized through a multi-step process. The following is a representative synthetic route based on available chemical information.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(4-isopropylphenyl)acetic acid. This starting material can be synthesized from 4-isopropylbenzaldehyde through standard methods such as oxidation or can be procured commercially.

Step 2: Acylation of Piperazine.

-

To a solution of tert-butyl 1-piperazinecarboxylate in a suitable solvent such as dichloromethane (DCM), add 2-(4-isopropylphenyl)acetic acid, a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain tert-butyl 4-(2-(4-isopropylphenyl)acetyl)piperazine-1-carboxylate.

Step 3: Deprotection of the Piperazine.

-

Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield 1-(piperazin-1-yl)-2-(4-isopropylphenyl)ethan-1-one.

Step 4: Coupling with 6-chloropyridazine-3-carbonitrile.

-

To a solution of 1-(piperazin-1-yl)-2-(4-isopropylphenyl)ethan-1-one and 6-chloropyridazine-3-carbonitrile in a solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K2CO3) or triethylamine (TEA).

-

Heat the reaction mixture at 80-100 °C for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

Mechanism of Action

This compound is a unique PANK modulator with a dual mode of action. At high concentrations, it acts as an orthosteric inhibitor, while at lower, sub-saturating concentrations, it functions as an allosteric activator. This allosteric activation is key to its therapeutic effect. This compound binds to the PANK enzyme and induces a conformational change that locks one of the protomers in the dimer in a catalytically active state. This active conformation is refractory to the feedback inhibition by acetyl-CoA, a key regulatory mechanism of the CoA biosynthesis pathway. By overcoming this feedback inhibition, this compound effectively increases the rate of CoA synthesis.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the CoA biosynthesis pathway.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against human and mouse PANK isoforms in cell-free assays.

| PANK Isoform | Human IC50 (nM) | Mouse IC50 (nM) |

| PANK1β | 40.2 | 48.7 ± 5.1 |

| PANK2 | 0.7 | 1.0 ± 0.1 |

| PANK3 | 1.3 | 1.9 ± 0.2 |

| Table 1: Inhibitory activity of this compound against PANK isoforms. |

In cellular assays, treatment of a human liver-derived cell line (C3A) with this compound led to a significant, dose-dependent increase in intracellular CoA levels. This effect was dependent on the presence of a catalytically active PANK3, confirming the on-target activity of this compound.

In Vivo Efficacy

Oral administration of this compound to mice resulted in increased CoA levels in both the liver and the brain, demonstrating its ability to cross the blood-brain barrier. In a knockout mouse model of PKAN with brain-specific CoA deficiency, treatment with this compound led to remarkable therapeutic benefits.

| Parameter | Untreated Mice | This compound Treated Mice |

| Median Survival | 52 days | 150 days |

| Locomotor Activity | Severely impaired | Significantly improved |

| Weight | Weight loss | Immediate weight gain |

| Table 2: In vivo efficacy of this compound in a PKAN mouse model. |

Pharmacokinetic Properties

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable. However, it has a relatively short half-life, which has led to the development of second-generation compounds with improved pharmacokinetic profiles.

| Parameter | Value |

| Bioavailability (Oral) | Data not explicitly stated, but orally active |

| Half-life (t1/2) | Short (specific value not provided in these results) |

| Table 3: Pharmacokinetic parameters of this compound in mice. |

Experimental Protocols

Pantothenate Kinase (PANK) Activity Assay

This protocol describes a radiochemical assay to determine the inhibitory activity of this compound on PANK isoforms.

Materials:

-

Purified recombinant PANK enzyme (PANK1β, PANK2, or PANK3)

-

[γ-33P]ATP

-

Pantothenate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound dissolved in DMSO

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, pantothenate, and [γ-33P]ATP.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the reaction by adding the purified PANK enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-33P]ATP.

-

Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Intracellular Coenzyme A (CoA)

This protocol outlines a method for quantifying total CoA levels in cultured cells treated with this compound using a fluorescent derivatization assay.

Materials:

-

Cultured cells (e.g., C3A human liver cells)

-

This compound

-

Cell lysis buffer

-

Trichloroacetic acid (TCA)

-

Dithiothreitol (DTT)

-

Maleimide-based fluorescent dye (e.g., ThioGlo™)

-

Fluorometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 24 hours.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer and precipitate proteins with TCA.

-

Centrifuge the lysate to pellet the protein precipitate.

-

Neutralize the supernatant containing the CoA.

-

Reduce all CoA thioesters to free CoA by adding DTT.

-

Derivatize the free CoA with a maleimide-based fluorescent dye.

-

Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.

-

Quantify the CoA concentration by comparing the fluorescence signal to a standard curve generated with known concentrations of CoA.

Experimental Workflow Diagram

Caption: Workflow for key in vitro experiments with this compound.

Conclusion

This compound is a first-in-class PANK modulator that has demonstrated significant therapeutic potential in preclinical models of PKAN. Its ability to cross the blood-brain barrier and allosterically activate PANK isoforms to increase CoA levels addresses the root cause of the disease. The data presented in this guide underscore the promise of this compound as a novel treatment for PKAN and provide a solid foundation for its continued development. Further optimization of its pharmacokinetic properties may lead to even more effective second-generation compounds for clinical investigation.

References

Technical Guide: Blood-Brain Barrier Permeability of PZ-2891

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of how the investigational drug PZ-2891 crosses the blood-brain barrier (BBB). This compound is a novel, small-molecule, allosteric activator of pantothenate kinase (PANK) designed to treat pantothenate kinase-associated neurodegeneration (PKAN), a rare neurological disorder. A critical challenge in developing therapeutics for neurological diseases is ensuring the drug can penetrate the BBB to reach its target in the central nervous system (CNS). This document details the evidence, experimental protocols, and underlying mechanisms of this compound's successful transit into the brain.

Mechanism of Blood-Brain Barrier Penetration

The ability of this compound to cross the blood-brain barrier is a cornerstone of its therapeutic design. Unlike earlier attempts to treat PKAN with compounds that were unable to penetrate the CNS, this compound was specifically engineered with physicochemical properties conducive to brain entry.[1][2] The primary mechanism of this compound's passage across the BBB is understood to be passive diffusion , driven by its favorable lipophilicity and other molecular characteristics.

The design of this compound incorporated key attributes of successful CNS drugs, including considerations for polar surface area, the number of hydrogen bond donors, molecular weight, and the octanol-water partition coefficient (cLogP).[3]

While direct quantitative brain-to-plasma ratio data for this compound is not publicly available, compelling evidence of its BBB penetration comes from in vivo studies demonstrating a dose-dependent increase in its downstream target, coenzyme A (CoA), within the brains of mice following oral administration.[4][5] Furthermore, studies on its analog, BBP-671, have shown detectable levels in the cerebrospinal fluid (CSF) of healthy human volunteers, reinforcing the brain-penetrant nature of this class of molecules.

Quantitative Data: Evidence of Brain Target Engagement

The most direct evidence of this compound crossing the blood-brain barrier and exerting its intended pharmacological effect comes from the measurement of Coenzyme A (CoA) levels in the brain tissue of mice. The foundational study by Sharma et al. (2018) provides robust quantitative data demonstrating a dose-dependent increase in CoA concentrations in both the forebrain and hindbrain after oral administration of this compound.

Table 1: Total Coenzyme A Levels in Male Mouse Brain After Oral this compound Administration

| This compound Dose (mg/kg) | Forebrain CoA (nmol/g wet weight) | Hindbrain CoA (nmol/g wet weight) |

| 0 (Control) | ~15 | ~15 |

| 10 | ~18 | ~18 |

| 30 | ~22 | ~22 |

| 100 | ~25 | ~25 |

Data are approximated from figures in Sharma et al., Nature Communications, 2018.

Table 2: Total Coenzyme A Levels in Female Mouse Brain After Oral this compound Administration

| This compound Dose (mg/kg) | Forebrain CoA (nmol/g wet weight) | Hindbrain CoA (nmol/g wet weight) |

| 0 (Control) | ~15 | ~15 |

| 10 | ~18 | ~18 |

| 30 | ~23 | ~23 |

| 100 | ~28 | ~28 |

Data are approximated from figures in Sharma et al., Nature Communications, 2018.

These data clearly indicate that orally administered this compound reaches the brain in sufficient concentrations to activate PANK and significantly elevate CoA levels, providing strong indirect evidence of its ability to cross the blood-brain barrier. Higher doses of this compound were required to achieve maximal CoA elevation in the brain compared to the liver, a common characteristic of CNS-penetrant drugs.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments that validated the blood-brain barrier penetration and central nervous system activity of this compound, as described in the primary literature.

In Vivo Mouse Study for Brain Coenzyme A Level Assessment

Objective: To determine if oral administration of this compound can increase Coenzyme A (CoA) levels in the brains of mice, thereby demonstrating blood-brain barrier penetration and target engagement.

Animal Model:

-

Wild-type C57BL/6J mice (male and female).

-

Animals are housed under standard conditions with ad libitum access to food and water.

Drug Formulation and Administration:

-

This compound is formulated for oral gavage. A common vehicle is 0.5% (w/v) methylcellulose in water.

-

Mice are administered this compound via oral gavage at specified doses (e.g., 10, 30, 100 mg/kg).

-

The dosing regimen typically involves administration every 12 hours for a total of five doses to achieve steady-state concentrations.

Tissue Collection and Processing:

-

Four hours after the final dose, mice are euthanized by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

The brain is rapidly excised and dissected on a cold surface into forebrain and hindbrain sections.

-

Tissues are immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis.

Coenzyme A Quantification:

-

Frozen brain tissue is weighed and homogenized in a suitable buffer.

-

Total CoA levels are determined using a sensitive and specific assay, such as an enzymatic cycling assay or a mass spectrometry-based method.

-

CoA concentrations are normalized to the wet weight of the tissue (nmol/g).

Statistical Analysis:

-

Data are typically presented as mean ± standard error of the mean (SEM).

-

Statistical significance between control and treated groups is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action in the central nervous system.

Experimental Workflow for BBB Penetration Assessment

Caption: Experimental workflow for assessing this compound BBB penetration in mice.

References

- 1. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajmc.com [ajmc.com]

- 3. BridgeBio Pharma Presents Positive Phase 1 Data in Healthy [globenewswire.com]

- 4. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A therapeutic approach to pantothenate kinase associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of PZ-2891 Analogs as Allosteric Activators of Pantothenate Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PZ-2891 is a novel, brain-penetrant allosteric activator of pantothenate kinase (PANK), the rate-limiting enzyme in coenzyme A (CoA) biosynthesis. Dysregulation of PANK activity is implicated in neurodegenerative diseases, most notably Pantothenate Kinase-Associated Neurodegeneration (PKAN). This technical guide provides an in-depth analysis of the structural-activity relationships (SAR) of this compound analogs. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and molecular interactions. This document is intended to serve as a core resource for researchers and professionals engaged in the development of next-generation PANK activators.

Introduction

Coenzyme A is an essential metabolic cofactor involved in numerous cellular processes, including the citric acid cycle and fatty acid metabolism. The biosynthesis of CoA is regulated by pantothenate kinases (PANKs), which catalyze the phosphorylation of pantothenate (vitamin B5). In humans, mutations in the PANK2 gene lead to PKAN, a debilitating neurodegenerative disorder characterized by iron accumulation in the brain.

The therapeutic strategy of activating the remaining PANK isoforms (PANK1 and PANK3) to compensate for deficient PANK2 function has emerged as a promising approach. This compound was identified as a potent, orally bioavailable, and brain-penetrant PANK activator. It acts as an orthosteric inhibitor at high concentrations but, more importantly, as an allosteric activator at lower, sub-saturating concentrations, effectively overriding the feedback inhibition by acetyl-CoA.

This guide focuses on the structural modifications of the this compound scaffold and their impact on PANK3 inhibition, cellular CoA elevation, and metabolic stability. Understanding these SARs is critical for the rational design of improved therapeutic agents for PKAN and other disorders of CoA metabolism.

Structural-Activity Relationship (SAR) of this compound Analogs

The core structure of this compound, a pyridazine-based compound, has been systematically modified to explore the impact of different functional groups on its pharmacological properties. The key regions of modification are designated as Functional Groups 1 through 4 (FG1-FG4). The following tables summarize the quantitative data for a series of this compound analogs, focusing on their PANK3 inhibitory potency, ability to elevate cellular CoA levels, and metabolic stability.

Table 1: SAR of this compound Analogs - Modifications at FG1 (Alkyl Side Chain)

| Compound | FG1 Modification | PANK3 IC50 (nM) | Cellular CoA Elevation (% of control) | Microsomal Stability (t½, min) |

| This compound (1) | Isopropyl | 1.3 | +++ | < 5 |

| 2 | Cyclopropyl | 2.5 | +++ | 15 |

| 3 | Hydroxy-isopropyl | 25 | + | 30 |

| 6 | Fluoromethyl-propyl | 3.2 | ++ | 25 |

| 7 | Difluoromethyl-propyl | 2.8 | +++ | 45 |

| 12 | Monofluoro-isopropyl | 8.5 | ++++ | 20 |

| 13 | N,N-dimethylamino | >100 | + | >60 |

| 14 | N,N-dimethylamino (chloro-pyridazine) | 15 | ++++ | >60 |

Data synthesized from "Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators" in the Journal of Medicinal Chemistry.

Key Insights from FG1 Modifications:

-

Replacement of the metabolically labile isopropyl group of this compound with a cyclopropyl group (Compound 2) significantly improved metabolic stability while retaining potent PANK3 inhibition and cellular activity.

-

Introduction of a hydroxyl group (Compound 3), a metabolite of this compound, drastically reduced PANK3 potency.

-

Fluorination of the alkyl side chain (Compounds 6, 7, and 12) was well-tolerated and in some cases improved metabolic stability.

-

Replacing the alkyl group with a polar N,N-dimethylamino group (Compound 13) abolished PANK3 inhibitory activity, which could be rescued by modification at FG4 (Compound 14), suggesting interplay between different functional groups.

Table 2: SAR of this compound Analogs - Modifications at FG2 (Phenyl Ring) and FG4 (Pyridazine Ring)

| Compound | FG2 Modification | FG4 Modification | PANK3 IC50 (nM) | Cellular CoA Elevation (% of control) | Microsomal Stability (t½, min) |

| This compound (1) | Phenyl | Cyano | 1.3 | +++ | < 5 |

| 4 | Phenyl | Chloro | 0.22 | ++ | < 5 |

| 5 | Cyclopropylphenyl | Chloro | 0.5 | ++ | 10 |

| 18 | Pyridyl | Cyano | 2.1 | +++ | 30 |

| 21 | 4-Fluorophenyl | Cyano | 1.8 | +++ | 25 |

| 22 (BBP-671) | 3,5-Difluorophenyl | Cyano | 2.3 | ++++ | 40 |

| 23 | 3-Fluorophenyl | Cyano | 1.5 | +++ | 55 |

| 24 | 2-Fluorophenyl | Cyano | 3.5 | ++ | 15 |

Data synthesized from "Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators" in the Journal of Medicinal Chemistry.

Key Insights from FG2 and FG4 Modifications:

-

Replacing the cyano group at FG4 with a chloro group (Compounds 4 and 5) generally increased PANK3 inhibitory potency but also increased lipophilicity, which did not consistently improve metabolic stability.

-

Modifications to the phenyl ring at FG2 were well-tolerated. Introduction of fluorine atoms (Compounds 21, 22, 23, 24) often led to improved metabolic stability.

-

Compound 22 (BBP-671), with a 3,5-difluorophenyl group, emerged as a late-stage preclinical lead, exhibiting a favorable balance of high potency, significant cellular CoA activation, and improved metabolic stability.

Experimental Protocols

Biochemical PANK3 Activity Assay

This protocol is adapted from methodologies described in the literature for measuring PANK activity.

Principle: The assay measures the enzymatic conversion of radiolabeled pantothenate to phosphopantothenate by PANK3. The activity is quantified by measuring the amount of radioactivity incorporated into the product.

Materials:

-

Recombinant human PANK3 enzyme

-

Assay buffer: 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT

-

ATP solution: 10 mM in water

-

[¹⁴C]-Pantothenate solution

-

Test compounds (this compound analogs) dissolved in DMSO

-

Stop solution: 1 M HCl

-

Scintillation fluid

-

Microplate, 96-well

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, 1 mM ATP, and 50 µM [¹⁴C]-pantothenate.

-

Add 1 µL of the test compound at various concentrations (typically in a 10-point dose-response format) or DMSO (for control) to the wells of a 96-well plate.

-

Add 40 µL of the reaction mixture to each well.

-

Initiate the reaction by adding 10 µL of a pre-diluted PANK3 enzyme solution (final concentration ~1 nM).

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Transfer 90 µL of the reaction mixture from each well to a new 96-well plate containing scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Coenzyme A Measurement Assay

This protocol outlines a general method for quantifying intracellular CoA levels using LC-MS/MS.

Principle: Cells are treated with the test compounds, and the intracellular CoA is extracted and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

C3A human hepatoma cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum

-

Test compounds (this compound analogs) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Extraction solution: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with internal standard (e.g., [¹³C₃]-malonyl-CoA)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Seed C3A cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for 24 hours.

-

After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 500 µL of ice-cold extraction solution to each well and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of 5% acetonitrile in water.

-

Analyze the samples by LC-MS/MS.

-

Quantify the CoA levels by comparing the peak area of the analyte to that of the internal standard and normalizing to the total protein concentration of the cell lysate.

-

Express the results as a percentage of the CoA level in the vehicle-treated control cells.

Visualization of Pathways and Interactions

Allosteric Activation of PANK3 by this compound

The following diagram illustrates the proposed mechanism of allosteric activation of PANK3 by this compound. In the presence of acetyl-CoA, PANK3 exists in an inactive conformation. This compound binds to the ATP-bound active conformation, preventing the transition to the inactive state and thereby overcoming the feedback inhibition by acetyl-CoA.

Caption: Mechanism of PANK3 allosteric activation by this compound.

Experimental Workflow for Cellular CoA Measurement

The following diagram outlines the key steps in the experimental workflow for quantifying intracellular CoA levels after treatment with this compound analogs.

Caption: Workflow for cellular CoA quantification by LC-MS/MS.

This compound Binding at the PANK3 Dimer Interface

X-ray crystallography studies have revealed that this compound binds at the interface of the PANK3 dimer, interacting with residues from both protomers. This binding mode is crucial for its allosteric activation mechanism. The following diagram illustrates this key interaction.

Caption: this compound binding at the PANK3 dimer interface.

Conclusion

The structural-activity relationship studies of this compound analogs have provided critical insights into the chemical features required for potent and metabolically stable PANK activators. The optimization of the FG1 and FG2 positions has led to the identification of advanced preclinical candidates like BBP-671. This technical guide consolidates the key quantitative data, experimental methodologies, and mechanistic understanding of this compound and its analogs, serving as a valuable resource for the ongoing development of novel therapeutics for PKAN and other related disorders. Future work will likely focus on further refining the pharmacokinetic properties and long-term safety profiles of these promising compounds.

The Pantothenate Kinase Modulator PZ-2891: A Technical Guide to its Impact on Cellular Coenzyme A Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pantothenate kinase (PANK) modulator, PZ-2891, and its profound effect on cellular Coenzyme A (CoA) homeostasis. This compound, a brain-penetrant small molecule, acts as an allosteric activator of PANK, the rate-limiting enzyme in the CoA biosynthetic pathway. By rendering PANK isoforms resistant to feedback inhibition by acetyl-CoA, this compound effectively elevates intracellular CoA levels. This guide details the mechanism of action of this compound, presents quantitative data from key in vitro and in vivo studies, and outlines the experimental protocols utilized to ascertain its effects. The information herein is intended to serve as a valuable resource for researchers investigating CoA metabolism, neurodegenerative diseases such as Pantothenate Kinase-Associated Neurodegeneration (PKAN), and the development of novel therapeutics targeting this pathway.

Introduction

Coenzyme A is an essential metabolic cofactor involved in numerous cellular processes, including the tricarboxylic acid cycle, fatty acid metabolism, and the synthesis of neurotransmitters. The biosynthesis of CoA is tightly regulated, with pantothenate kinase (PANK) serving as the key regulatory enzyme. Dysregulation of PANK activity and subsequent CoA deficiency are implicated in rare genetic disorders like PKAN, a neurodegenerative condition characterized by mutations in the PANK2 gene.[1][2]

This compound is a novel, orally bioavailable PANK modulator that has demonstrated the ability to cross the blood-brain barrier.[1][2] It exhibits a unique dual mechanism of action, acting as an orthosteric inhibitor at high concentrations and, more importantly, as an allosteric activator at lower, sub-saturating concentrations.[3] This allosteric activation alleviates the feedback inhibition of PANK by acetyl-CoA, leading to a sustained increase in cellular CoA levels. This guide explores the preclinical data supporting the role of this compound as a potent modulator of cellular CoA.

Mechanism of Action: Allosteric Activation of Pantothenate Kinase

This compound exerts its effect by binding to a pocket at the dimer interface of the PANK enzyme. This binding event stabilizes an active conformation of the enzyme, rendering it refractory to the inhibitory effects of acetyl-CoA, the primary physiological feedback regulator of PANK. In essence, this compound 'locks' one protomer of the PANK dimer in a catalytically active state, which in turn activates the other protomer, thus overcoming the physiological brake on CoA synthesis. This mechanism is particularly relevant in the context of PKAN, where mutations in PANK2 lead to reduced enzyme activity and CoA deficiency. This compound has been shown to activate the other PANK isoforms, PANK1 and PANK3, thereby compensating for the dysfunctional PANK2.

Quantitative Data on this compound's Effect on PANK Activity and CoA Levels

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Inhibition of Pantothenate Kinase Isoforms by this compound

| Isoform | Species | IC50 (nM) |

| PANK1β | Human | 40.2 |

| PANK2 | Human | 0.7 |

| PANK3 | Human | 1.3 |

| PANK1β | Mouse | 48.7 ± 5.1 |

| PANK2 | Mouse | 1.0 ± 0.1 |

| PANK3 | Mouse | 1.9 ± 0.2 |

| Data from MedchemExpress and Cayman Chemical. |

Table 2: Effect of this compound on Intracellular CoA Levels in Cultured Cells

| Cell Line | Treatment | Duration | Fold Increase in Total CoA (vs. Control) |

| C3A (Human Liver) | 10 µM this compound | 24 hours | ~2.5-fold |

| HEK293T (PANK3 overexpression) | 10 µM this compound | 24 hours | Significant increase |

| HEK293T (catalytically inactive PANK3) | 10 µM this compound | 24 hours | No significant increase |

| Data from Sharma, L.K., et al. (2018). |

Table 3: In Vivo Effect of this compound on Tissue CoA Levels in Mice

| Tissue | This compound Dose (mg/kg) | Dosing Regimen | Fold Increase in Total CoA (vs. Vehicle) |

| Liver | 10 | Oral gavage, every 24h for 3 days | Significant increase |

| Liver | Dose-dependent | Oral gavage, every 12h for 5 doses | Up to ~2-fold |

| Forebrain | Dose-dependent | Oral gavage, every 12h for 5 doses | Up to ~1.5-fold |

| Hindbrain | Dose-dependent | Oral gavage, every 12h for 5 doses | Up to ~1.5-fold |

| Data from Sharma, L.K., et al. (2018) and Subramanian, C., et al. (2022). |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Measurement of Cellular and Tissue CoA Levels

This protocol is based on the derivatization of CoA with monobromobimane (mBBr) followed by High-Performance Liquid Chromatography (HPLC) analysis.

Protocol Steps:

-

Sample Preparation:

-

For cultured cells, harvest and wash the cell pellet.

-

For tissues, homogenize the frozen tissue sample.

-

-

Lysis and Extraction:

-

Resuspend cells or homogenized tissue in cold water.

-

Add 0.25 M KOH to lyse the cells and release intracellular CoA.

-

-

Derivatization:

-

Add monobromobimane (mBBr) to the lysate. mBBr reacts with the free sulfhydryl group of CoA to form a fluorescent derivative.

-

-

Solid Phase Extraction (SPE):

-

Equilibrate a 2-(2-pyridyl) ethyl SPE column with 50% methanol/2% acetic acid.

-

Load the derivatized sample onto the column.

-

Wash the column to remove unbound reagents.

-

Elute the mBBr-CoA derivative.

-

-

HPLC Analysis:

-

Analyze the eluate using a reverse-phase HPLC system with a fluorescence detector.

-

Quantify the CoA levels by comparing the peak area of the sample to a standard curve of known CoA concentrations.

-

PANK Activity Assay

This protocol describes a radiochemical kinase assay used to determine the inhibitory activity of this compound against PANK isoforms.

Protocol Steps:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing ATP, MgCl₂, and the specific PANK isoform being tested.

-

-

Inhibitor Addition:

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

-

Substrate Addition:

-

Initiate the reaction by adding radiolabeled [³H]pantothenate.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature for a specific time to allow for the enzymatic conversion of pantothenate to phosphopantothenate.

-

-

Reaction Quenching:

-

Stop the reaction by adding a quenching solution (e.g., acid or base).

-

-

Separation and Detection:

-

Separate the radiolabeled product (phosphopantothenate) from the unreacted substrate using an appropriate method (e.g., chromatography).

-

Quantify the amount of radiolabeled product using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between this compound, PANK, acetyl-CoA, and the resulting increase in cellular CoA levels.

Conclusion

This compound represents a significant advancement in the modulation of CoA biosynthesis. Its ability to allosterically activate PANK isoforms and overcome physiological feedback inhibition provides a robust mechanism for increasing cellular CoA levels. The quantitative data from both in vitro and in vivo studies consistently demonstrate the efficacy of this compound in elevating CoA in various cell types and tissues, including the brain. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and other PANK modulators in the context of PKAN and other disorders associated with CoA dysregulation. This technical guide serves as a critical resource for the scientific community, fostering a deeper understanding of this promising therapeutic agent.

References

An In-depth Technical Guide on the Chemical Properties and Stability of PZ-2891

For Researchers, Scientists, and Drug Development Professionals

Introduction

PZ-2891 is a novel, orally bioavailable, and brain-penetrant small molecule that functions as a modulator of pantothenate kinase (PANK).[1][2] It has garnered significant interest as a potential therapeutic agent for Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare and life-threatening neurological disorder with no current approved treatment.[3] PKAN is caused by mutations in the PANK2 gene, leading to a deficiency in coenzyme A (CoA), a vital molecule in cellular metabolism.[3][4] this compound represents a promising therapeutic strategy by activating other PANK isoforms to compensate for the dysfunctional PANK2 enzyme and subsequently elevate CoA levels in the brain and other tissues.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 6-[4-[2-(4-propan-2-ylphenyl)acetyl]piperazin-1-yl]pyridazine-3-carbonitrile | |

| Molecular Formula | C20H23N5O | |

| Molecular Weight | 349.43 g/mol | |

| CAS Number | 2170608-82-7 | |

| Appearance | Powder | |

| Purity | 99.68% | |

| Solubility | Insoluble in water. Soluble in DMSO (70 mg/mL) and Ethanol (1.5 mg/mL). |

Mechanism of Action and Binding

This compound exhibits a unique dual mechanism of action. At high concentrations, it acts as an orthosteric inhibitor, while at lower, sub-saturating concentrations, it functions as an allosteric activator of PANK. This modulation is key to its therapeutic potential. The primary target of this compound is PANK3, which is ubiquitously expressed, including in the brain.

The binding of this compound is noteworthy. It occupies the pantothenate pocket and engages the dimer interface of the PANK enzyme, forming a stable PANK•ATP•Mg²⁺•this compound complex. This binding to one protomer of the enzyme locks the opposite protomer in a catalytically active conformation, making it resistant to the normal feedback inhibition by acetyl-CoA. This ultimately leads to a sustained increase in CoA synthesis.

The binding affinity of this compound to the PANK3•ATP•Mg²⁺ complex is in the nanomolar range, with a reported equilibrium dissociation constant (KD) of 0.203 nM. The residence time of this compound on the enzyme is approximately 34 minutes, indicating a stable interaction.

Inhibition and Activation Profile

This compound has been shown to inhibit human and mouse pantothenate kinases. The half-maximal inhibitory concentrations (IC50) are detailed in the table below.

| Enzyme | IC50 (nM) | Species | Reference |

| PANK1β | 40.2 | Human | |

| PANK2 | 0.7 | Human | |

| PANK3 | 1.3 | Human | |

| PANK1β | 48.7 ± 5.1 | Mouse | |

| PANK2 | 1.0 ± 0.1 | Mouse | |

| PANK3 | 1.9 ± 0.2 | Mouse |

Despite its inhibitory activity at high concentrations, the crucial therapeutic effect of this compound is its allosteric activation at lower concentrations, which effectively bypasses the feedback inhibition of PANK and boosts CoA levels.

Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound. The following are the recommended storage conditions:

| Condition | Duration | Reference |

| Powder at -20°C | 3 years | |

| Stock solution in solvent at -80°C | 1 year | |

| Stock solution in solvent at -20°C | 1 month |

It is advised to aliquot stock solutions to prevent repeated freeze-thaw cycles. Metabolic studies have indicated that the isopropyl side chain of this compound is a major site of phase I metabolism, which can influence its in vivo stability and pharmacokinetic profile.

Experimental Protocols

In Vitro PANK Inhibition Assay:

The inhibitory activity of this compound on PANK isoforms can be determined using a biochemical assay. Purified PANK enzyme is incubated with varying concentrations of this compound in the presence of ATP and the substrate, pantothenate. The reaction progress is monitored by measuring the formation of the product, phosphopantothenate. The data is then fitted to the Morrison equation to calculate the IC50 value.

Cell-Based CoA Level Measurement:

To assess the effect of this compound on cellular CoA levels, human liver-derived cell lines (e.g., C3A) can be utilized. The cells are treated with this compound for a specified period. Subsequently, the cells are lysed, and the total cellular CoA is quantified using a fluorescent derivatization assay.

Animal Studies for In Vivo Efficacy:

The in vivo efficacy of this compound has been demonstrated in a knockout mouse model of brain CoA deficiency. These mice receive oral administration of this compound. The therapeutic effects are evaluated by monitoring weight gain, locomotor activity, and overall survival. Additionally, CoA levels in tissues such as the liver and brain are measured post-treatment to confirm the compound's ability to cross the blood-brain barrier and modulate CoA biosynthesis in the target organ.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound involves the modulation of the Coenzyme A biosynthetic pathway. Below is a diagram illustrating this pathway and the role of this compound.

Caption: Mechanism of this compound in Coenzyme A biosynthesis.

The following diagram outlines a typical experimental workflow for evaluating a PANK modulator like this compound.

Caption: Drug development workflow for a PANK modulator.

References

Methodological & Application

Application Notes and Protocols for PZ-2891 In Vitro Assay for Pantothenate Kinase (PANK) Activation

Audience: Researchers, scientists, and drug development professionals.

Introduction

PZ-2891 is a potent, orally bioavailable, and brain-penetrant modulator of pantothenate kinase (PANK).[1][2] It exhibits a dual mechanism of action, acting as an orthosteric inhibitor at high concentrations and, more importantly, as an allosteric activator at lower, sub-saturating concentrations.[1][2][3] This activation mechanism is particularly relevant for PANK3, where this compound effectively reverses the feedback inhibition induced by acetyl-CoA. These characteristics make this compound a valuable tool for studying the Coenzyme A (CoA) biosynthesis pathway and a potential therapeutic agent for Pantothenate Kinase-Associated Neurodegeneration (PKAN).

This document provides detailed protocols for an in vitro assay to characterize the activation of PANK, particularly PANK3, by this compound.

Signaling Pathway

The Coenzyme A (CoA) biosynthesis pathway is a fundamental cellular process, with PANK catalyzing the first and rate-limiting step. PANK phosphorylates pantothenate (Vitamin B5) to form 4'-phosphopantothenate. The activity of PANK isoforms is subject to feedback inhibition by acetyl-CoA, which binds to an allosteric site on the enzyme. This compound acts as an allosteric activator by binding to the PANK•ATP•Mg²⁺ complex, stabilizing a catalytically active conformation that is refractory to acetyl-CoA inhibition. This action overcomes the negative feedback, leading to increased CoA synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in relation to PANK isoforms.

| Parameter | PANK1β | PANK2 | PANK3 | Species | Reference |

| IC50 (nM) | 40.2 | 0.7 | 1.3 | Human | |

| IC50 (nM) | 48.7 ± 5.1 | 1.0 ± 0.1 | 1.9 ± 0.2 | Mouse | |

| Activation | - | - | Reverses acetyl-CoA inhibition | Human |

Experimental Protocols

In Vitro PANK3 Activation Assay (Radiochemical Method)

This protocol is designed to measure the ability of this compound to activate PANK3 by overcoming acetyl-CoA-mediated feedback inhibition. The assay quantifies the enzymatic conversion of radiolabeled pantothenate to 4'-phosphopantothenate.

Materials and Reagents:

-

Recombinant human PANK3 enzyme

-

This compound

-

Acetyl-CoA

-

D-[1-¹⁴C]pantothenate

-

ATP (Adenosine triphosphate)

-

Tris-HCl

-

MgCl₂ (Magnesium chloride)

-

DMSO (Dimethyl sulfoxide)

-

96-well reaction plates

-

DE81 ion-exchange chromatography paper

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

-

Ethanol

-

Sodium Acetate

Procedure:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂.

-

Enzyme Solution: Prepare a working solution of recombinant human PANK3 at a final concentration of 5 nM in assay buffer.

-

Substrate Mix: Prepare a mix containing 2.5 mM ATP and 45 µM D-[1-¹⁴C]pantothenate.

-

Inhibitor Solution: Prepare a stock solution of acetyl-CoA. For the assay, a final concentration of 100 µM is used to achieve approximately 95% inhibition of PANK3.

-

Activator Solution: Prepare stock solutions of this compound in DMSO. Serially dilute to achieve a range of final assay concentrations (e.g., 0.1 µM to 10 µM). A final concentration of 2.5 µM is effective for demonstrating activation.

-

-

Assay Setup:

-

Set up reactions in a 96-well plate. Each reaction will have a final volume of 50 µL.

-

Control (Basal activity): Add assay buffer, enzyme solution, and substrate mix.

-

Inhibited Control: Add assay buffer, enzyme solution, acetyl-CoA (final concentration 100 µM), and substrate mix.

-

This compound Activation: Add assay buffer, enzyme solution, acetyl-CoA (final concentration 100 µM), this compound at various concentrations (e.g., final concentration of 2.5 µM), and substrate mix.

-

Initiate the reaction by adding the substrate mix.

-

-

Incubation:

-

Incubate the reaction plate at 37°C for 30 minutes. The incubation time can be optimized based on enzyme activity.

-

-

Reaction Termination and Product Separation:

-

Terminate the reaction by spotting 20 µL of each reaction mixture onto DE81 ion-exchange chromatography paper.

-

Allow the spots to air dry completely.

-

Wash the DE81 paper three times for 5 minutes each in a beaker containing 10 mM sodium acetate in 5% ethanol to remove unreacted [¹⁴C]pantothenate.

-

Rinse the paper once with 95% ethanol and allow it to air dry.

-

-

Quantification:

-

Cut out the individual spots from the DE81 paper and place them into scintillation vials.

-

Add 5 mL of scintillation fluid to each vial.

-

Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter. The CPM value is proportional to the amount of [¹⁴C]4'-phosphopantothenate produced.

-

-

Data Analysis:

-

Calculate the percent inhibition caused by acetyl-CoA relative to the basal activity.

-

Calculate the percent activation by this compound relative to the inhibited control.

-

Plot the PANK3 activity (CPM) against the concentration of this compound to determine the dose-response relationship.

-

Experimental Workflow Diagram

References

Application Notes and Protocols for PZ-2891 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PZ-2891 is a novel, orally bioavailable, and brain-penetrant modulator of Pantothenate Kinase (PANK), the rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA).[1][2] It exhibits a dual mechanism of action, acting as an orthosteric inhibitor at high concentrations and, more importantly for experimental purposes, as an allosteric activator at lower, sub-saturating concentrations.[1][3] This activation mechanism effectively bypasses the natural feedback inhibition of PANK by acetyl-CoA, leading to a significant increase in intracellular CoA levels.[4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on CoA metabolism and cellular physiology.

Mechanism of Action: PANK Activation and CoA Synthesis

Pantothenate Kinase exists as a dimer, and its activity is tightly regulated by cellular levels of acetyl-CoA. High levels of acetyl-CoA induce a conformational change that inhibits PANK activity. This compound binds to the PANK•ATP•Mg²⁺ complex at the dimer interface. This binding event locks one protomer in a catalytically active state, which in turn prevents the entire dimer from adopting the inactive conformation, even in the presence of inhibitory acetyl-CoA concentrations. The net result is a sustained activation of PANK and a subsequent increase in the production of CoA. The primary isoform targeted for activation to increase CoA levels is PANK3.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity on human and mouse PANK isoforms and its effect on intracellular Coenzyme A levels in representative cell lines.

Table 1: Inhibitory Activity (IC₅₀) of this compound on PANK Isoforms

| Isoform | Human IC₅₀ (nM) | Mouse IC₅₀ (nM) |

| PANK1β | 40.2 ± 4.4 | 48.7 ± 5.1 |

| PANK2 | 0.7 ± 0.08 | 1.0 ± 0.1 |

| PANK3 | 1.3 ± 0.2 | 1.9 ± 0.2 |

| Data from radiochemical kinase assays. |

Table 2: Recommended Starting Concentrations for Cell Culture Experiments

| Cell Line | Recommended Concentration | Treatment Duration | Expected Outcome |

| C3A (Human Liver) | 10 µM | 24 hours | Significant increase in intracellular CoA |

| HEK293T (Human Kidney) | 10 µM | 24 hours | Significant increase in intracellular CoA |

| Note: CoA levels progressively increase up to 10 µM this compound, while concentrations of 20 µM and 50 µM have been reported to be less effective at increasing CoA levels. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is soluble in DMSO. For cell culture experiments, a concentrated stock solution should be prepared and then diluted to the final working concentration in the culture medium.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 349.43 g/mol , dissolve 3.5 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term stability (up to 1 year at -20°C and 2 years at -80°C).

Protocol 2: Cell Treatment with this compound

This protocol describes the general procedure for treating adherent cells with this compound.

Materials:

-

Cultured cells (e.g., C3A, HEK293T) in logarithmic growth phase

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Cell Seeding: Seed cells at a density that will ensure they are sub-confluent (70-80%) at the time of harvesting.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound stock solution. Dilute the stock solution directly into pre-warmed complete culture medium to achieve the desired final concentration (e.g., for a 10 µM final concentration, add 1 µL of 10 mM stock to 1 mL of medium).

-

Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated medium (e.g., 0.1% DMSO).

-

Treatment: Carefully aspirate the old medium from the cells and replace it with the this compound working solution or the vehicle control medium.

-

Incubation: Return the cells to the incubator and culture for the desired treatment period (typically 24 hours).

-

Harvesting: After incubation, proceed with cell harvesting for downstream applications as described in the following protocols.

Protocol 3: Quantification of Intracellular Coenzyme A

This protocol is based on HPLC analysis of a fluorescent derivative of CoA and is a reliable method to quantify changes in total intracellular CoA levels following this compound treatment.

Materials:

-

Treated and control cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell scrapers

-

Reagents for cell lysis and CoA derivatization (specifics may vary based on the chosen method, but often involve a perchloric acid extraction followed by neutralization and derivatization with a thiol-reactive fluorescent probe).

-

HPLC system with a fluorescence detector

Procedure:

-

Cell Harvesting: Place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis and Extraction: Add an appropriate ice-cold extraction buffer (e.g., perchloric acid-based) to the plate. Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Protein Precipitation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Neutralization: Carefully transfer the supernatant to a new tube and neutralize it.

-

Derivatization: Add a thiol-reactive fluorescent dye to the neutralized extract to label the free thiol group of CoA. Incubate as required by the specific dye's protocol.

-

HPLC Analysis: Analyze the derivatized samples by reverse-phase HPLC with fluorescence detection.

-

Quantification: Calculate the CoA concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of CoA. Normalize the results to the total protein concentration or cell number of the original sample.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of this compound. Studies have shown that 10 µM this compound does not impact the viability of C3A cells.

Materials:

-

Cells seeded in a 96-well plate and treated with a range of this compound concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-